

In-Depth Technical Guide: 2,4,6-Trichloro-5-methylpyrimidine

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Compound of Interest

Compound Name: 2,4,6-Trichloro-5-methylpyrimidine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of **2,4,6-trichloro-5-methylpyrimidine**. This compound, a halogenated pyrimidine derivative, serves as a versatile building block in medicinal chemistry and materials science. This document is intended to be a resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering detailed experimental protocols and consolidated data to facilitate its application.

Molecular Structure and Chemical Properties

2,4,6-Trichloro-5-methylpyrimidine is a solid organic compound with the chemical formula $C_5H_3Cl_3N_2$.^{[1][2]} Its structure consists of a pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and a methyl group at position 5. The presence of multiple reactive chlorine atoms makes it a valuable intermediate for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Table 1: Chemical and Physical Properties of **2,4,6-Trichloro-5-methylpyrimidine**

Property	Value	Reference(s)
IUPAC Name	2,4,6-trichloro-5-methylpyrimidine	[2]
CAS Number	1780-36-5	[1][2]
Molecular Formula	C ₅ H ₃ Cl ₃ N ₂	[1][2]
Molecular Weight	197.45 g/mol	[1][2]
Appearance	Off-white solid	[1]
Melting Point	65-69 °C	[1]
Boiling Point	132-136 °C (at 23-25 Torr)	[1]
SMILES	<chem>Cc1c(Cl)nc(Cl)nc1Cl</chem>	[1]
InChI	1S/C5H3Cl3N2/c1-2-3(6)9-5(8)10-4(2)7/h1H3	[1]

Synthesis of 2,4,6-Trichloro-5-methylpyrimidine

The synthesis of **2,4,6-trichloro-5-methylpyrimidine** can be achieved through the chlorination of a substituted pyrimidine precursor. A common method involves the reaction of 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione (also known as N-methylbarbituric acid) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus trichloride (PCl₃) and chlorine.[1]

Experimental Protocol: Synthesis from N-Methylbarbituric Acid

This protocol is based on established methods for the chlorination of pyrimidine derivatives.[1]

Materials:

- 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione (N-methylbarbituric acid)
- Phosphorus trichloride (PCl₃)

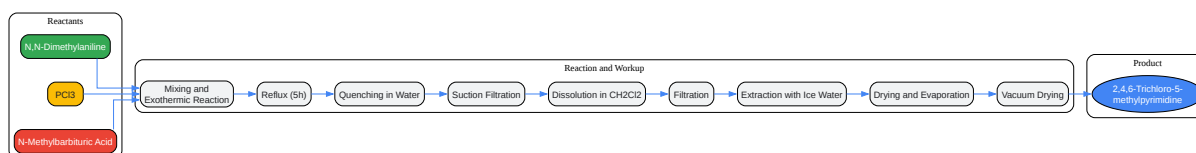
- N,N-Dimethylaniline
- Dichloromethane (CH_2Cl_2)
- Ice water
- 2-liter flask with stirring and cooling capabilities
- Reflux condenser
- Suction filtration apparatus
- Rotary evaporator

Procedure:

- To a 2-liter flask, add 450 mL (2.94 mol) of phosphorus trichloride.
- While cooling and stirring, slowly add 49.3 mL (0.39 mol) of N,N-dimethylaniline.
- In portions over 20 minutes, add 142 g (1 mol) of 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione. The reaction is exothermic.
- Heat the reaction mixture to reflux and maintain for 5 hours, or until the cessation of gas evolution.
- Carefully and slowly pour the reaction suspension into water, maintaining the temperature between 25°C and 30°C.
- Filter the resulting aqueous suspension by suction.
- Dissolve the collected solid filtrate in 250 mL of dichloromethane.
- Filter the dichloromethane solution until it is clear.
- Extract the solution twice with 250 mL of ice water.
- Dry the organic phase and concentrate it by evaporation to obtain a crystalline residue.

- Dry the residue under vacuum to yield **2,4,6-trichloro-5-methylpyrimidine**.

Expected Yield: Approximately 64.2% with a melting point of 67°C - 68°C.[1]



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Caption: Synthesis workflow for **2,4,6-trichloro-5-methylpyrimidine**.

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of **2,4,6-trichloro-5-methylpyrimidine**. While a comprehensive public dataset is not readily available, typical spectral characteristics can be inferred from related compounds and general principles of spectroscopy.

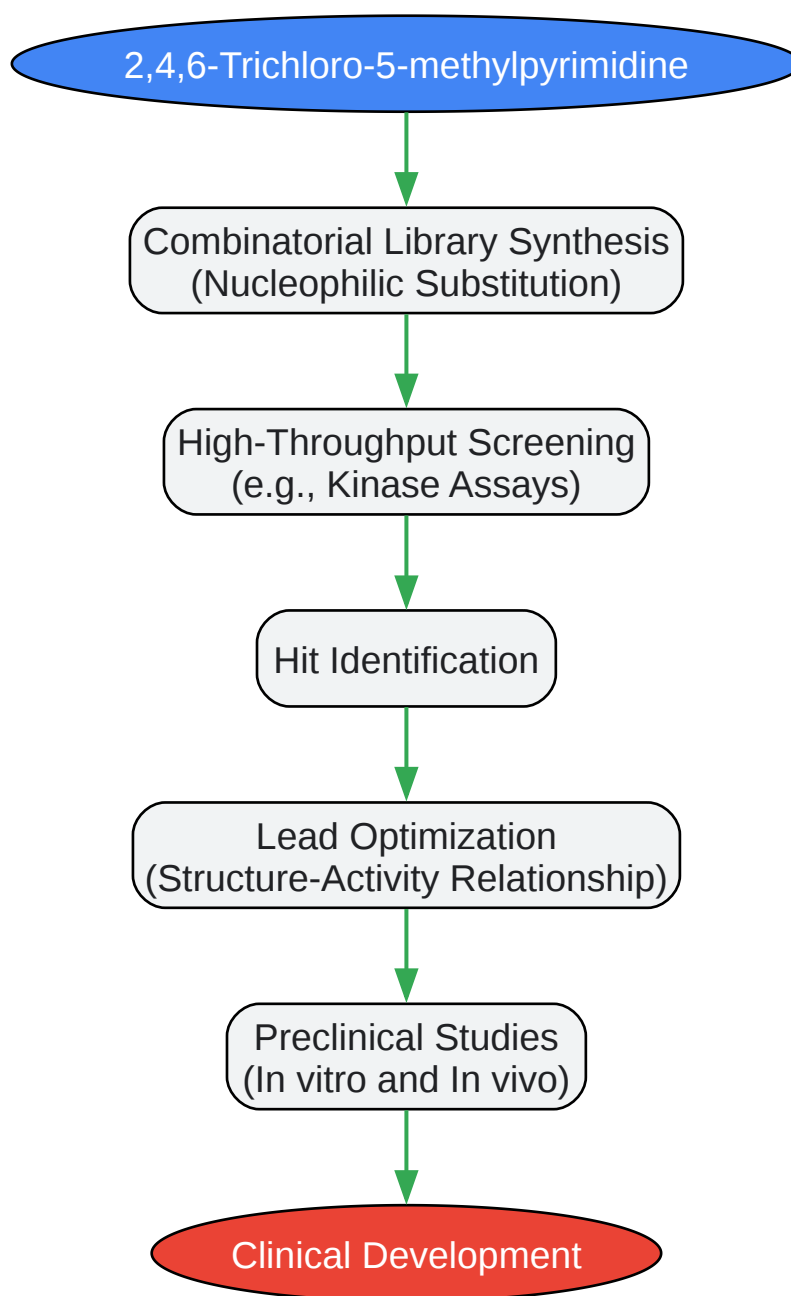
Table 2: Predicted and Expected Spectroscopic Data

Technique	Expected Features
^1H -NMR	A singlet for the methyl protons (CH_3), expected in the range of 2.0-3.0 ppm.
^{13}C -NMR	Signals for the methyl carbon, and four distinct aromatic carbons of the pyrimidine ring. The carbons attached to chlorine will be significantly downfield.
IR Spectroscopy	Characteristic peaks for C-Cl stretching, C-N stretching, and C=C/C=N ring vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (197.45 g/mol) with a characteristic isotopic pattern due to the three chlorine atoms.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. Halogenated pyrimidines, such as **2,4,6-trichloro-5-methylpyrimidine**, are particularly valuable as they provide multiple sites for synthetic elaboration. The reactivity of the chloro-substituents allows for the creation of libraries of compounds for screening against various biological targets.

While specific biological activities for **2,4,6-trichloro-5-methylpyrimidine** are not extensively documented in public literature, its utility as a synthetic intermediate suggests its role in the development of novel therapeutics. The general workflow for utilizing such a compound in a drug discovery program is outlined below.



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Caption: General workflow for drug discovery using a versatile chemical scaffold.

Safety and Handling

2,4,6-Trichloro-5-methylpyrimidine is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[2] Appropriate personal protective

equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound.[1] It should be stored in a dark, dry place at room temperature.[1]

Table 3: GHS Hazard Information

Hazard Statement	Code	Description
H302	Acute toxicity, oral	Harmful if swallowed
H314	Skin corrosion/irritation	Causes severe skin burns and eye damage

Conclusion

2,4,6-Trichloro-5-methylpyrimidine is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. This guide provides essential information on its molecular structure, properties, a detailed synthesis protocol, and its potential applications in drug discovery. The provided data and workflows are intended to serve as a valuable resource for scientists and researchers, enabling further exploration and utilization of this versatile compound.

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References

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